Benzonitrile, 3-((pentylamino)methyl)-
Description
Chemical Name: 3-((Pentylamino)methyl)benzonitrile CAS Registry Number: 1021115-47-8 Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol Structure: The compound consists of a benzonitrile backbone (a benzene ring with a nitrile group at the 3-position) modified by a pentylamino-methyl group (-CH₂NH-C₅H₁₁) at the same position. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for designing molecules with tailored lipophilicity and bioavailability due to the pentyl chain’s hydrophobic character .
Properties
CAS No. |
90390-01-5 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-[(pentylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9,15H,2-4,8,11H2,1H3 |
InChI Key |
GQJSKTVYAFBAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pentylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with pentylamine in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 3-((Pentylamino)methyl)benzonitrile may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as ionic liquids as solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Pentylamino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-((Pentylamino)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Pentylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Alkyl Chain Length and Functional Groups
The substituent on the benzonitrile scaffold significantly influences chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Differences in Physicochemical Properties
- Lipophilicity: The pentyl chain in 3-((pentylamino)methyl)benzonitrile enhances lipophilicity (logP ~3.5 estimated) compared to the methylamino analog (logP ~1.2). This property is critical for membrane permeability in drug candidates .
- Reactivity: Bromomethyl derivatives (e.g., 3-(bromomethyl)benzonitrile) exhibit high reactivity in SN2 reactions, whereas amino-methyl derivatives are more suited for condensation or amidation reactions .
- Electron Effects : Nitro and trifluoromethyl groups (e.g., in 3-Methoxy-4-nitrobenzonitrile and the chloro-trifluoromethyl analog) increase electrophilicity at the aromatic ring, facilitating further functionalization .
Research Findings and Trends
- Synthetic Flexibility: Amino-methyl benzonitriles are increasingly used in fragment-based drug discovery. For example, the pentylamino variant’s elongated chain allows for optimal hydrophobic interactions in enzyme binding pockets .
- Regulatory Considerations: Brominated analogs (e.g., 3-(bromomethyl)benzonitrile) require careful handling due to their irritant properties, as noted in safety classifications .
Biological Activity
Benzonitrile, 3-((pentylamino)methyl)-, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.
Chemical Overview
- IUPAC Name : Benzonitrile, 3-((pentylamino)methyl)-
- CAS Number : 90390-01-5
- Molecular Formula : C13H17N
- Molecular Weight : 201.29 g/mol
Synthesis and Properties
Benzonitrile derivatives can be synthesized through various methods, typically involving the reaction of benzonitrile with amines. The specific synthesis pathway for Benzonitrile, 3-((pentylamino)methyl)- may involve alkylation reactions or other organic transformations to incorporate the pentylamine moiety.
Antimicrobial Activity
Research has indicated that compounds similar to Benzonitrile, 3-((pentylamino)methyl)- exhibit significant antimicrobial properties. For instance, studies have shown that certain benzonitrile derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzonitrile Derivative A | E. coli | 32 µg/mL |
| Benzonitrile Derivative B | S. aureus | 16 µg/mL |
Anticancer Potential
Another area of interest is the anticancer activity of Benzonitrile derivatives. A study highlighted in the literature demonstrated that certain structural analogs were effective in inhibiting cancer cell proliferation. The compounds were tested against various cancer cell lines, including neuroblastoma and glioblastoma.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| U87 (Glioblastoma) | Benzonitrile Derivative C | 0.2 |
| BE (Neuroblastoma) | Benzonitrile Derivative D | 0.5 |
The results indicated that these compounds could induce apoptosis in cancer cells and arrest the cell cycle at specific phases, thereby reducing tumor growth.
The biological activity of Benzonitrile, 3-((pentylamino)methyl)- can be attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : Likely involves binding to bacterial enzymes or disrupting membrane integrity.
- Anticancer Mechanism : May include inhibition of tubulin polymerization or interference with DNA replication processes.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal explored the antimicrobial properties of various benzonitrile derivatives against resistant bacterial strains. The findings revealed that modifications in the amine group significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Cancer Research : In another study focusing on neuroblastoma treatment, researchers synthesized a series of benzonitrile analogs and evaluated their cytotoxic effects. The most promising candidate demonstrated a substantial reduction in cell viability at low concentrations compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
